

Application Notes and Protocols: Kenganthranol A (Kaempferol) as a Potential Therapeutic Agent

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Compound of Interest

Compound Name: Kenganthranol A

Cat. No.: B1254063

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Kenganthranol A**, commonly known in the scientific literature as Kaempferol, is a natural flavonol, a type of flavonoid, found in a variety of fruits, vegetables, and herbs.[1][2]

Extensive research has highlighted its potential as a therapeutic agent due to its potent anti-inflammatory, antioxidant, and anticancer properties.[1][2] This document provides a comprehensive overview of the therapeutic applications of Kaempferol, its mechanisms of action, and detailed protocols for key experimental assays to evaluate its bioactivity.

Kaempferol exerts its effects by modulating several critical signaling pathways, including NF- κ B, MAPK, and Nrf2, making it a promising candidate for the development of novel therapies for a range of diseases, including cancer, inflammatory disorders, and conditions associated with oxidative stress.[3]

Data Presentation

Table 1: Inhibitory Concentration (IC50) of Kaempferol in Various Cancer Cell Lines

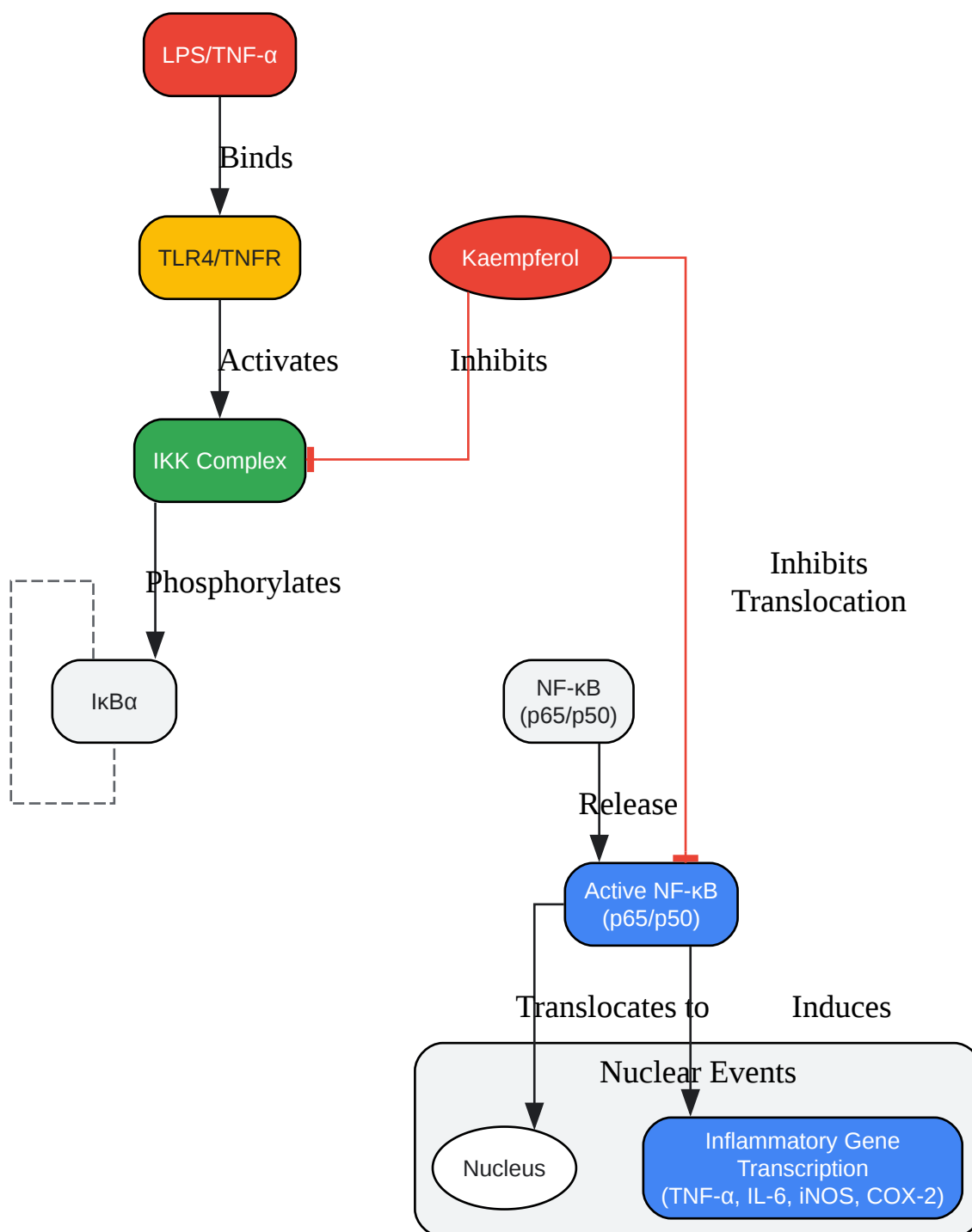
Cell Line	Cancer Type	IC50 (μM)	Exposure Time (h)	Reference
MDA-MB-231	Breast Cancer	24.85 (μg/mL)	Not Specified	[4]
MDA-MB-468	Breast Cancer	25.01 (μg/mL)	Not Specified	[4]
T47D	Breast Cancer	123 (μg/mL)	Not Specified	[4]
MCF-7	Breast Cancer	132 (μg/mL)	Not Specified	[4]
HepG2	Liver Cancer	Not Specified	24, 48, 72	[5]
SW480	Colon Cancer	50	Not Specified	[4]
HCT116	Colon Cancer	>100	Not Specified	[4]
HCT-8	Colon Cancer	177.78	Not Specified	[4]
Caco-2	Colon Cancer	88.4	Not Specified	[4]
HT-29	Colon Cancer	47.6	Not Specified	[4]
OVCAR-3	Ovarian Cancer	Not Specified	Not Specified	[6]
SKOV-3	Ovarian Cancer	Not Specified	Not Specified	[6]
A2780	Ovarian Cancer	Not Specified	Not Specified	[6]

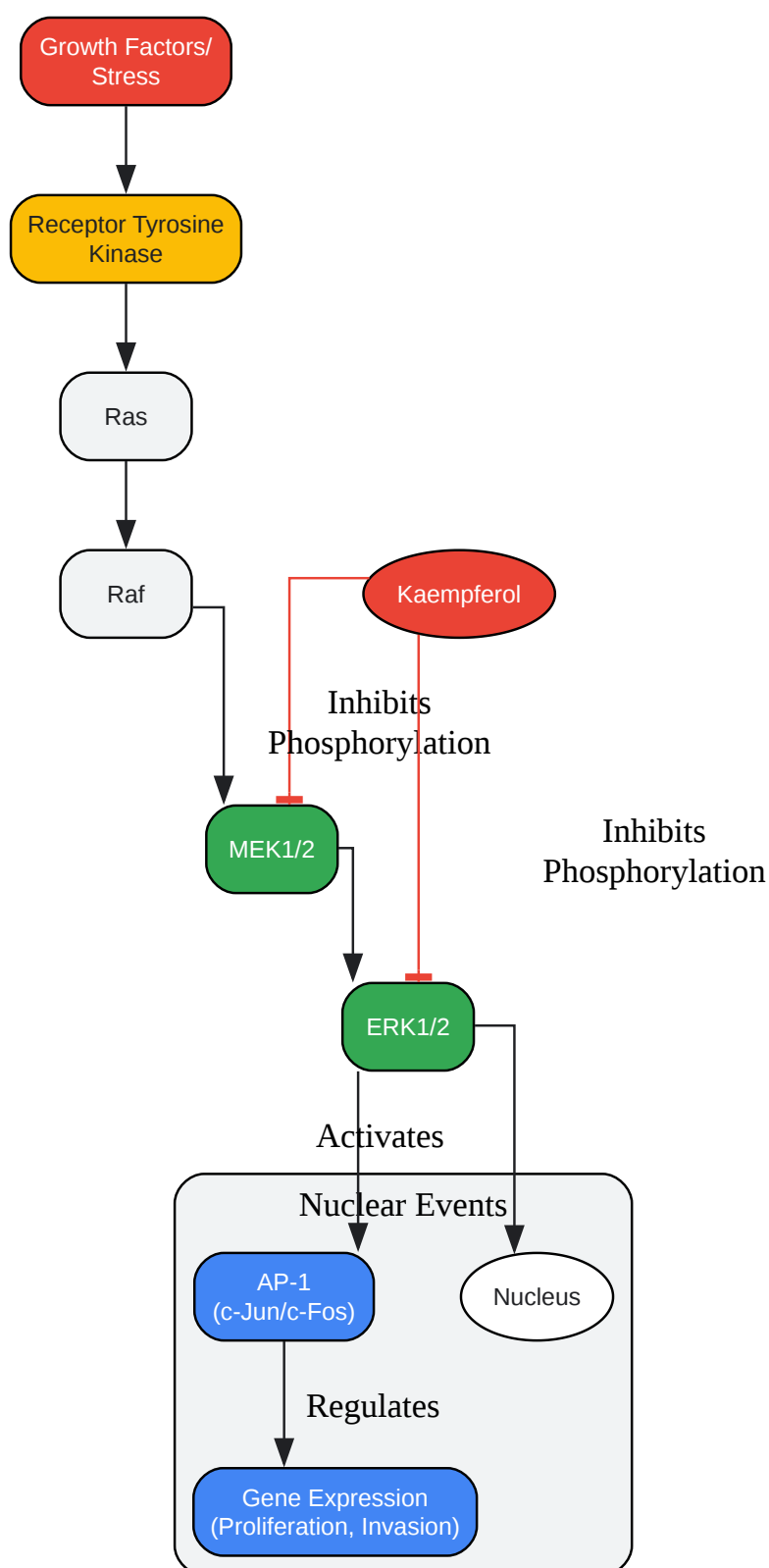
Table 2: Effective Concentrations of Kaempferol in In Vitro and In Vivo Models

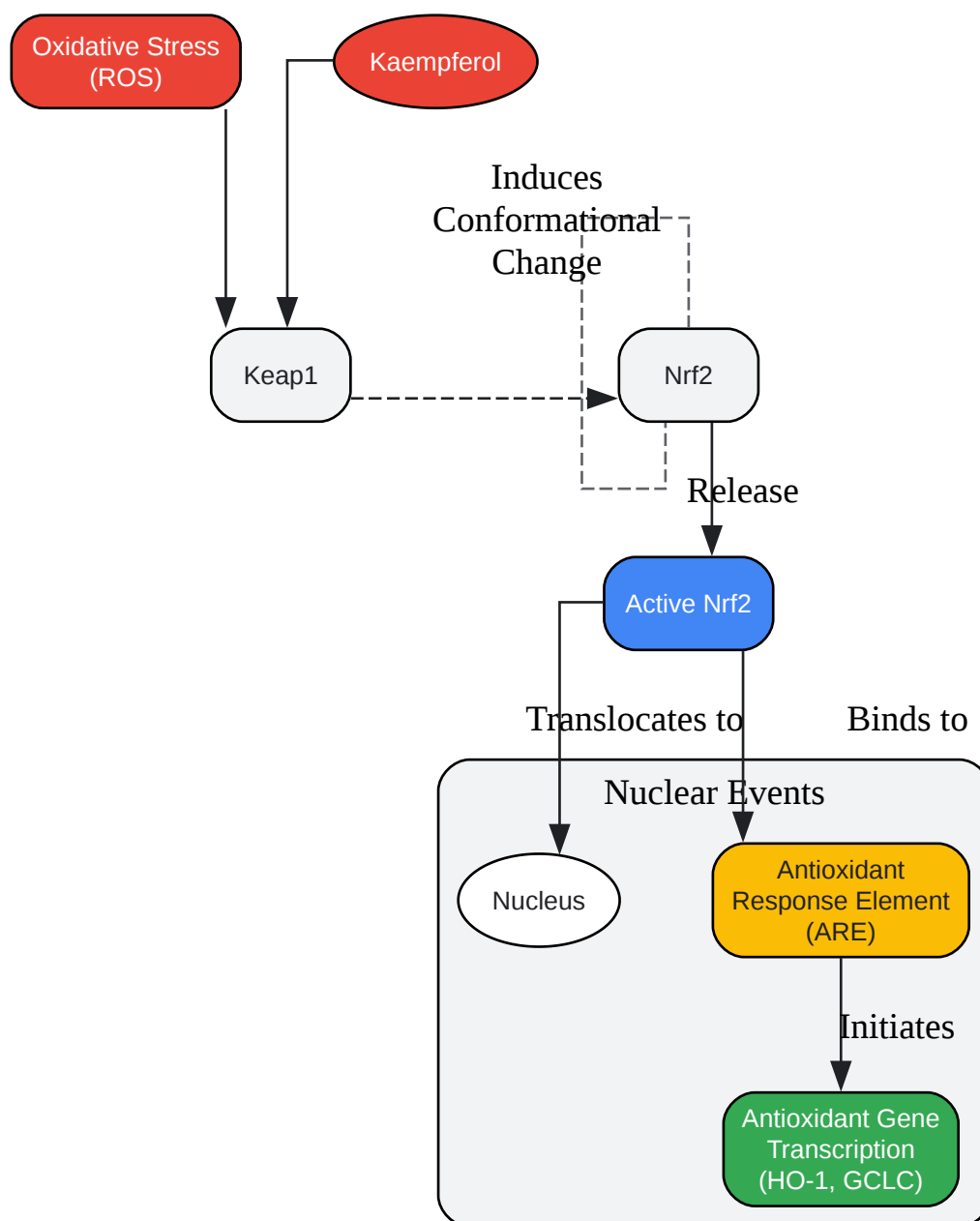
Model System	Effect	Concentration/Dose	Reference
LPS-stimulated RAW264.7 macrophages	Inhibition of NO and PGE2 production	50 and 100 μ M	[7]
LPS-stimulated human mast cells (HMC-1)	Decreased release of IL-6, IL-8, IL-1 β , and TNF- α	40 μ mol/L	
LPS-induced gallbladder epithelial cells	Anti-inflammatory effects	50 μ M	
Streptozotocin-induced diabetic rats	Glucose lowering effect	100 mg/kg BW (oral)	
High-fat diet-induced obese mice	Reduction of intestinal inflammation	0.1% in diet (16 weeks)	
Dextran sulfate sodium (DSS)-induced colitis in mice	Inhibition of acute colitis	100 mg/kg (oral)	
Rats and Mice (Pharmacokinetic study)	Oral administration for blood sampling	10 and 20 mg/kg	

Signaling Pathways and Experimental Workflows

NF- κ B Signaling Pathway Inhibition by Kaempferol







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